1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane
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Overview
Description
1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane is a heterocyclic compound that features a triazole ring fused with an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Formation of the Azepane Ring: The azepane ring is formed through a ring-closing reaction, which can be achieved using various cyclization agents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane can be compared with other similar compounds:
Similar Compounds:
Uniqueness: The presence of the azepane ring in this compound provides unique structural and chemical properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H22N4 |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethyl]azepane |
InChI |
InChI=1S/C13H22N4/c1-2-4-9-17(8-3-1)10-7-12-14-13(16-15-12)11-5-6-11/h11H,1-10H2,(H,14,15,16) |
InChI Key |
SHXVCNDSOMSRLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC2=NC(=NN2)C3CC3 |
Origin of Product |
United States |
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